molecular formula C19H16BrN3O3S B2907182 2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-[(furan-2-yl)methyl]acetamide CAS No. 877789-75-8

2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2907182
CAS No.: 877789-75-8
M. Wt: 446.32
InChI Key: KGJKDPGICCIVAN-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazolidin-4-one core substituted with a 4-bromophenyl group at position 3, an ethyl group at position 5, and a cyano group at position 2. The acetamide side chain is further modified with a furan-2-ylmethyl group. The ethyl group at position 5 likely contributes to steric effects and conformational stability.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-2-16-18(25)23(13-7-5-12(20)6-8-13)19(27-16)15(10-21)17(24)22-11-14-4-3-9-26-14/h3-9,16H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJKDPGICCIVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-[(furan-2-yl)methyl]acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C17H16BrN3O3SC_{17}H_{16}BrN_{3}O_{3}S with a molecular weight of approximately 404.29 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological properties, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For example, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of reactive oxygen species (ROS) levels.

  • Case Study: HT29 Cells
    A study demonstrated that thiazolidine derivatives increased ROS levels in HT29 colorectal cancer cells, leading to enhanced cytotoxicity. The IC50 values for these compounds were notably low, indicating potent activity against tumor cells .
  • Mechanism of Action
    The compound appears to inhibit critical signaling pathways involved in cell proliferation and survival. For instance, it may downregulate the MEK/ERK pathway, which is crucial for cancer cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazolidine derivatives can exhibit significant antibacterial activity against a range of pathogens.

  • Minimum Inhibitory Concentration (MIC)
    In vitro studies have shown that related compounds possess MIC values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong bactericidal effects .
  • Biofilm Formation Inhibition
    The ability to inhibit biofilm formation in bacterial cultures further underscores the therapeutic potential of these compounds in treating infections caused by biofilm-forming bacteria .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is closely linked to their chemical structure. Key features influencing activity include:

  • Substituents on the Thiazolidine Ring : The presence of electron-withdrawing groups such as bromine enhances cytotoxicity.
  • Furan Moiety : The furan ring contributes to both anticancer and antimicrobial activities by stabilizing the compound's interaction with biological targets.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50 (µM)Mechanism of Action
AnticancerHT29 (colorectal cancer)1.98Induction of apoptosis via ROS
AntimicrobialStaphylococcus aureus0.22Inhibition of cell wall synthesis
Staphylococcus epidermidis0.25Biofilm formation inhibition

Comparison with Similar Compounds

Key Observations :

Core Modifications: The target compound’s 2-cyano group is unique among analogs, which typically feature thioxo (C=S) or sulfonyl (SO₂) groups at position 2. The cyano group’s electron-withdrawing nature may enhance electrophilic reactivity . The 4-bromophenyl substitution at position 3 distinguishes it from analogs with benzylidene (e.g., ) or sulfonyl groups (e.g., ). Bromine’s steric and electronic effects could influence binding interactions.

Side Chain Diversity :

  • The furan-2-ylmethyl group in the target compound contrasts with alkyl/aryl chains in analogs (e.g., phenylethyl in , methylphenyl in ). Furan’s oxygen atom may participate in hydrogen bonding or dipole interactions.

Biological Implications: Thioxo-containing analogs (e.g., ) are often explored for antimicrobial or anticancer activity due to their ability to inhibit enzymes via sulfur-mediated interactions. The target’s cyano group may redirect reactivity toward nucleophilic targets (e.g., cysteine proteases).

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